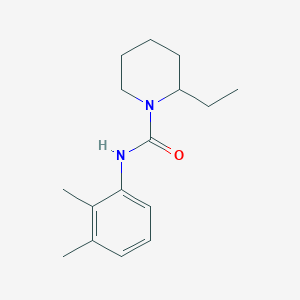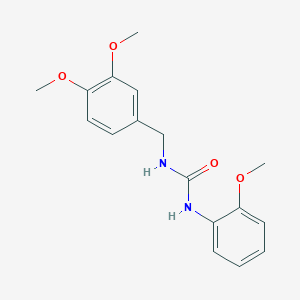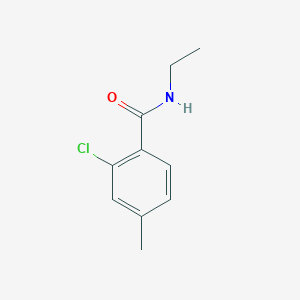![molecular formula C15H15N3O2 B5412418 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE](/img/structure/B5412418.png)
4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and organoboron reagents, is a common method for forming carbon-carbon bonds in benzamide derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized benzamide derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting cellular processes such as cell survival, migration, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE include:
4-Aminobenzamide: Known for its use as a poly (ADP-ribose) polymerase inhibitor.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Investigated for its role as a vascular endothelial growth factor receptor inhibitor.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility and efficiency in various chemical reactions also make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-2-6-12(7-3-10)17-15(20)18-13-8-4-11(5-9-13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIVXQVGBZXVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[5-(1H-pyrazol-3-yl)-2-thienyl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B5412361.png)


![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1,1-dimethylpropyl)acetamide](/img/structure/B5412391.png)
![3-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5412398.png)
![4-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5412404.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5412412.png)
![[1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5412414.png)
![N'-[(5-bromo-2-thienyl)methylene]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5412415.png)
![1'-[(7-methyl-1-benzofuran-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5412425.png)

![2-(4-METHYLPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5412435.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B5412436.png)
